5-Benzo[1,3]dioxol-5-ylmethyl-4-ethyl-4H-[1,2,4]triazole-3-thiol
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Overview
Description
5-Benzo[1,3]dioxol-5-ylmethyl-4-ethyl-4H-[1,2,4]triazole-3-thiol is a complex organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. The compound features a benzo[1,3]dioxole ring, a triazole ring, and a thiol group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzo[1,3]dioxol-5-ylmethyl-4-ethyl-4H-[1,2,4]triazole-3-thiol typically involves multi-step organic reactions. One common method includes the condensation of benzo[1,3]dioxole derivatives with triazole precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
5-Benzo[1,3]dioxol-5-ylmethyl-4-ethyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or the benzo[1,3]dioxole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce new functional groups onto the benzo[1,3]dioxole or triazole rings .
Scientific Research Applications
5-Benzo[1,3]dioxol-5-ylmethyl-4-ethyl-4H-[1,2,4]triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 5-Benzo[1,3]dioxol-5-ylmethyl-4-ethyl-4H-[1,2,4]triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor functions. The pathways involved may include signal transduction, apoptosis, and cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
5-Benzo[1,3]dioxol-5-ylmethyl-4-ethyl-4H-[1,2,4]triazole-3-thiol: Unique due to its specific combination of functional groups and rings.
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Similar in having a benzo[1,3]dioxole ring but differ in the heteroaryl moiety and biological activity.
(2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate: Shares the benzo[1,3]dioxole ring but has different functional groups and applications.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzo[1,3]dioxole ring, triazole ring, and thiol group makes it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C12H13N3O2S |
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Molecular Weight |
263.32 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-4-ethyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H13N3O2S/c1-2-15-11(13-14-12(15)18)6-8-3-4-9-10(5-8)17-7-16-9/h3-5H,2,6-7H2,1H3,(H,14,18) |
InChI Key |
YYEAJSKQJBTAGM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NNC1=S)CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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